6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethoxybenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,5-Dimethoxyphenyl)-3-(pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and thiophene groups
Properties
Molecular Formula |
C15H12N4O2S2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S2/c1-20-10-6-9(7-11(8-10)21-2)14-18-19-13(12-4-3-5-22-12)16-17-15(19)23-14/h3-8H,1-2H3 |
InChI Key |
FKNAVVUYPPCDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4)OC |
Origin of Product |
United States |
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